3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine
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Description
“3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is related to boronic esters, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters. Protodeboronation of these esters is a key step in the synthesis process . A radical approach is used for the catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to include protodeboronation and hydromethylation . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . The hydromethylation sequence was applied to methoxy protected compounds .Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds can be involved in various transformations, including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that similar compounds can cross the blood-brain barrier and enter the brain . Further optimization of the chemical structure is necessary to increase binding affinity and improve in vivo specific binding in the brain .
Result of Action
It’s known that similar compounds can undergo a series of transformations, resulting in the formation of new compounds .
Properties
IUPAC Name |
3-chloro-4-[[1-(cyclopropylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-9-17-6-3-15(14)19-11-13-4-7-18(8-5-13)10-12-1-2-12/h3,6,9,12-13H,1-2,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJTLZPODTLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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